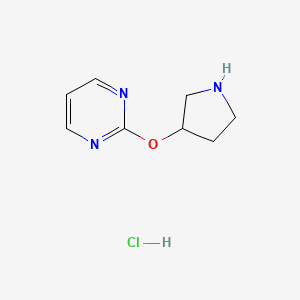2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride
CAS No.: 1420960-81-1
Cat. No.: VC5483485
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1420960-81-1 |
|---|---|
| Molecular Formula | C8H12ClN3O |
| Molecular Weight | 201.65 |
| IUPAC Name | 2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3O.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2;1H |
| Standard InChI Key | HDUGCOUIGRWPBW-UHFFFAOYSA-N |
| SMILES | C1CNCC1OC2=NC=CC=N2.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked via an ether bond to a pyrrolidine moiety (a five-membered saturated heterocycle with one nitrogen atom). The hydrochloride salt enhances its stability and solubility compared to the free base form. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClN₃O |
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride |
| SMILES | C1CNCC1Oc2ncccn2.Cl |
| Canonical SMILES | C1CNCC1Oc2ncccn2.Cl |
The compound’s structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The pyrimidine ring’s electron-deficient nature and the pyrrolidine’s conformational flexibility contribute to its potential interactions with biological targets, such as enzymes and receptors.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. A plausible route, inferred from analogous compounds , proceeds as follows:
-
Ether Bond Formation:
Reaction of 2-chloropyrimidine with pyrrolidin-3-ol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) yields 2-(pyrrolidin-3-yloxy)pyrimidine. -
Salt Formation:
Treatment of the free base with hydrochloric acid in a solvent such as dichloromethane or ethanol produces the hydrochloride salt .
This method avoids chiral chromatography, aligning with industrial-scale manufacturing practices . Alternative approaches, such as Mitsunobu reactions, may also be employed to form the ether linkage under milder conditions.
Process Optimization
Key parameters influencing yield and purity include:
-
Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.
-
Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in modified routes .
-
Workup Procedures: Crystallization from ethanol/water mixtures improves salt purity (>98% by HPLC) .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits superior water solubility compared to the free base, which is often a viscous oil . Solubility profiles include:
-
Water: >50 mg/mL at 25°C
-
Ethanol: ~30 mg/mL
-
Dichloromethane: <5 mg/mL
The compound is stable under ambient conditions but should be stored in airtight containers to prevent deliquescence. Thermal analysis (DSC) reveals a melting point of 210–215°C with decomposition .
Crystallinity and Polymorphism
Like related pyrimidine salts, 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride may exist in multiple crystalline forms. X-ray powder diffraction (XRPD) patterns for analogous compounds show distinct peaks at 2θ = 10.5°, 15.3°, and 20.7°, indicative of a monoclinic crystal system . Hydrate formation is possible, though no specific data is available for this compound.
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and neuromodulators. Its ether linkage and nitrogen-rich structure facilitate derivatization at multiple positions.
Formulation Development
As a hydrochloride salt, it is amenable to tablet and capsule formulations. Co-processing with excipients like microcrystalline cellulose improves compaction properties .
Analytical Characterization Techniques
Spectroscopic Methods
-
¹H NMR (D₂O, 400 MHz): δ 8.45 (d, 2H, pyrimidine-H), 4.20 (m, 1H, pyrrolidine-OCH), 3.30–3.50 (m, 4H, pyrrolidine-H).
-
HPLC: Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA) .
Future Research Directions
Target Identification
High-throughput screening against kinase libraries could elucidate novel targets.
Prodrug Development
Esterification of the hydroxyl group may enhance blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume